molecular formula C16H12Cl4N2O2 B10977384 N,N'-bis(2,6-dichlorophenyl)butanediamide

N,N'-bis(2,6-dichlorophenyl)butanediamide

Cat. No.: B10977384
M. Wt: 406.1 g/mol
InChI Key: CFEDURZRISXFRT-UHFFFAOYSA-N
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Description

N,N’-bis(2,6-dichlorophenyl)butanediamide is an organic compound known for its distinctive chemical structure and potential applications in various scientific fields. This compound belongs to the class of N,N’-diarylalkanediamides, which are characterized by the presence of two aromatic rings attached to a central alkanediamide chain. The dichlorophenyl groups contribute to its unique chemical properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2,6-dichlorophenyl)butanediamide typically involves the reaction of 2,6-dichloroaniline with butanedioyl dichloride (succinyl chloride) under controlled conditions. The reaction proceeds as follows:

  • Step 1: Formation of the Intermediate

    • 2,6-dichloroaniline is reacted with butanedioyl dichloride in the presence of a base such as triethylamine.
    • The reaction is carried out in an inert solvent like dichloromethane at low temperatures (0-5°C) to prevent side reactions.
    • The intermediate product, N,N’-bis(2,6-dichlorophenyl)butanediamide, is formed.
  • Step 2: Purification

    • The crude product is purified using recrystallization techniques, typically employing solvents like ethanol or methanol to obtain pure N,N’-bis(2,6-dichlorophenyl)butanediamide.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(2,6-dichlorophenyl)butanediamide follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Automated Control Systems: For precise temperature and reaction condition management.

    Advanced Purification Techniques: Such as column chromatography and crystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,6-dichlorophenyl)butanediamide undergoes various chemical reactions, including:

  • Substitution Reactions:

    • The aromatic rings can participate in electrophilic aromatic substitution reactions due to the presence of chlorine atoms, which are electron-withdrawing groups.
  • Reduction Reactions:

    • The compound can be reduced under specific conditions to form corresponding amines.
  • Hydrolysis:

    • Under acidic or basic conditions, N,N’-bis(2,6-dichlorophenyl)butanediamide can undergo hydrolysis to yield 2,6-dichloroaniline and butanedioic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) under controlled conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.

Major Products

    Substitution Reactions: Substituted derivatives of N,N’-bis(2,6-dichlorophenyl)butanediamide.

    Reduction Reactions: Corresponding amines.

    Hydrolysis: 2,6-dichloroaniline and butanedioic acid.

Scientific Research Applications

N,N’-bis(2,6-dichlorophenyl)butanediamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis(2,6-dichlorophenyl)butanediamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N,N’-bis(2,6-dichlorophenyl)butanediamide can be compared with other similar compounds in the N,N’-diarylalkanediamide class:

  • N,N’-bis(4-methoxyphenyl)butanediamide:

    • Similar structure but with methoxy groups instead of chlorine.
    • Exhibits different reactivity and biological activity.
  • N,N’-bis(2,6-dichlorophenyl)ethanediamide:

    • Shorter alkanediamide chain.
    • Different physical and chemical properties.
  • N,N’-bis(2,6-dichlorophenyl)hexanediamide:

    • Longer alkanediamide chain.
    • Variations in solubility and reactivity.

Uniqueness

N,N’-bis(2,6-dichlorophenyl)butanediamide stands out due to its specific dichlorophenyl groups and butanediamide chain, which confer unique chemical and biological properties

Properties

Molecular Formula

C16H12Cl4N2O2

Molecular Weight

406.1 g/mol

IUPAC Name

N,N'-bis(2,6-dichlorophenyl)butanediamide

InChI

InChI=1S/C16H12Cl4N2O2/c17-9-3-1-4-10(18)15(9)21-13(23)7-8-14(24)22-16-11(19)5-2-6-12(16)20/h1-6H,7-8H2,(H,21,23)(H,22,24)

InChI Key

CFEDURZRISXFRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)CCC(=O)NC2=C(C=CC=C2Cl)Cl)Cl

Origin of Product

United States

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